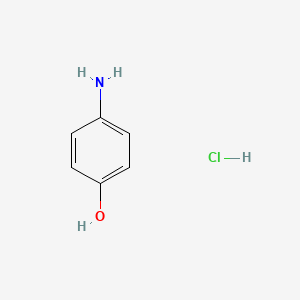

4-Aminophenol hydrochloride

描述

Significance in Organic Synthesis and Industrial Processes

In the landscape of organic chemistry, 4-aminophenol (B1666318) hydrochloride serves as a fundamental starting material. pubcompare.ai Its aromatic ring and reactive functional groups are ideal for electrophilic and nucleophilic substitution reactions, enabling the construction of intricate molecular architectures. Industrially, its importance is underscored by its role in the production of a diverse range of commercial products. From pharmaceuticals to dyes, the applications of this compound are extensive and impactful. zhishangchemical.comguidechem.com

Role as a Key Precursor and Intermediate in Complex Chemical Production

The primary industrial significance of 4-aminophenol is as the final intermediate in the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic. wikipedia.org The process typically involves the acetylation of the amino group of 4-aminophenol. wikipedia.org Beyond this, it is a precursor for a variety of other substances, including certain dyes, photographic developers, and other pharmaceutical agents like amodiaquine (B18356) and mesalazine. zhishangchemical.comwikipedia.org Its ability to be readily converted into a diazonium salt further expands its utility in the synthesis of azo dyes. wikipedia.org

Historical and Current Research Trajectories

Historically, research on 4-aminophenol was closely tied to the development of the dye and pharmaceutical industries in the late 19th and early 20th centuries. The discovery of its utility as a precursor to paracetamol marked a significant milestone. Current research continues to explore its potential in various fields. For instance, recent studies have investigated the development of new 4-aminophenol derivatives as potentially safer analogues to paracetamol. nih.gov Other areas of active research include its use in the synthesis of novel polymers and materials, as well as its application in advanced analytical techniques, such as electrochemical sensors for detecting environmental pollutants. nih.govresearchgate.net

Interactive Data Table: Physicochemical Properties of 4-Aminophenol Hydrochloride

| Property | Value |

| Chemical Formula | C₆H₈ClNO |

| Molecular Weight | 145.59 g/mol nih.gov |

| Melting Point | 300-305 °C (decomposes) sigmaaldrich.com |

| Solubility | Readily soluble in water solubilityofthings.com |

| Appearance | White to light-colored crystalline powder pubcompare.aiguidechem.com |

Interactive Data Table: Applications of this compound

| Application Area | Specific Use |

| Pharmaceuticals | Precursor to paracetamol, amodiaquine, mesalazine zhishangchemical.comwikipedia.org |

| Dyes and Pigments | Synthesis of azo and sulfur dyes zhishangchemical.comnih.gov |

| Photography | Component of photographic developers guidechem.comnih.gov |

| Polymers | Intermediate in polymer synthesis |

| Analytical Chemistry | Reagent in spectrophotometry and electrochemical sensors solubilityofthings.comnih.gov |

Structure

3D Structure of Parent

属性

CAS 编号 |

51-78-5 |

|---|---|

分子式 |

C6H8ClNO |

分子量 |

145.59 g/mol |

IUPAC 名称 |

(4-hydroxyphenyl)azanium;chloride |

InChI |

InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |

InChI 键 |

RVGOBWDGAVAVPJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)O.Cl |

规范 SMILES |

C1=CC(=CC=C1[NH3+])O.[Cl-] |

外观 |

Solid powder |

颜色/形态 |

Crystalline powde |

熔点 |

306 °C, decomposes |

其他CAS编号 |

51-78-5 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

123-30-8 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Very sol in water; sol in alcohol |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-aminophenol 4-aminophenol conjugate monoacid 4-aminophenol hydrochloride 4-aminophenol monopotassium salt 4-aminophenol monosodium salt 4-aminophenol sulfate 4-aminophenol sulfate (2:1) 4-aminophenol, 18O-labeled 4-aminophenol, 3H-labeled 4-aminophenol, ion(1+) 4-hydroxyaniline p-aminophenol p-aminophenol phosphate para-aminophenol |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for 4 Aminophenol and Its Derivatives

Strategic Approaches to 4-Aminophenol (B1666318) Synthesis

The production of 4-aminophenol is dominated by several key strategic pathways, each with distinct advantages and challenges. The most established route involves the reduction of 4-nitrophenol (B140041), while newer methods explore the amination of phenolic compounds and electrochemical conversions.

Reduction of Nitroaromatic Precursors (e.g., 4-Nitrophenol)

The reduction of 4-nitrophenol is a widely utilized and efficient method for synthesizing 4-aminophenol. taylorandfrancis.com This transformation is considered one of the most common, cost-effective, and environmentally favorable methods, often employing a reducing agent in the presence of a catalyst. mdpi.com The reaction's progress can be easily monitored, as the starting material, 4-nitrophenolate (B89219) ion (formed in the presence of a reducing agent like NaBH₄), has a distinct yellow color and an absorption peak at approximately 400 nm. nih.govacs.org As the reduction proceeds, this peak diminishes, and a new peak appears around 300 nm, corresponding to the colorless 4-aminophenol. nih.govacs.orgfrontiersin.org

Catalytic hydrogenation represents a cornerstone of 4-aminophenol synthesis, involving the use of molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst. researchgate.net This method is generally more environmentally friendly than routes starting from nitrobenzene (B124822) due to higher selectivity and the elimination of strong mineral acids. rsc.org

Precious metals such as Platinum (Pt) and Palladium (Pd) supported on carbon are highly effective catalysts for this transformation. researchgate.net For instance, a 1% Pt/C catalyst has been shown to have high activity in the hydrogenation of p-nitrophenol. researchgate.net Research has also explored bimetallic catalysts, such as CuxNi1-x, which exhibited exceptional activity, achieving the reduction of 4-nitrophenol within two minutes, indicating a synergistic effect between the copper and nickel. researchgate.net The choice of solvent also plays a role, with studies showing that the rate of hydrogenation increases with solvent polarity. researchgate.net

Mechanochemical methods, which use mechanical force to induce chemical reactions, have also been applied. The hydrogenation of 4-nitrophenol has been examined in a ball mill reactor with a continuous flow of hydrogen gas at ambient temperature and pressure, using a Pd/C catalyst. rsc.org

Table 1: Selected Catalytic Hydrogenation Systems for 4-Nitrophenol Reduction

| Catalyst | Hydrogen Source | Key Findings | Reference |

|---|---|---|---|

| 1% Pt/C | H₂ | High catalytic activity; rate increases with solvent polarity. | researchgate.net |

| CuxNi1-x | Transfer Hydrogenation | Synergistic effect between Cu and Ni; rapid reduction (2 min). | researchgate.net |

| Pd/C | H₂ gas flow (ball mill) | Effective under ambient temperature and pressure. | rsc.org |

| Pd/C | Formic Acid | Investigated as a catalytic transfer hydrogenation agent. | rsc.org |

Selective chemical reduction involves the use of a chemical reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), facilitated by a catalyst. mdpi.com While NaBH₄ alone is not sufficient to convert 4-nitrophenol to 4-aminophenol, the addition of a suitable heterogeneous catalyst accelerates the electron transfer process required for the reduction. mdpi.comrasayanjournal.co.in

A wide array of nanocatalysts has been developed to enhance the efficiency and reusability of this process. Noble metals like gold (Au) and palladium (Pd) nanoparticles have demonstrated high catalytic activity. taylorandfrancis.comresearchgate.net To improve cost-effectiveness and catalyst recovery, these metal nanoparticles are often supported on materials like graphene oxide or magnetic nanoparticles. taylorandfrancis.comrasayanjournal.co.inscispace.com For example, Pd nanoparticles decorated on graphene oxide serve as an effective heterogeneous catalyst for the transformation. rasayanjournal.co.in

Significant research has also focused on developing catalysts from abundant, low-cost metals like copper and iron. taylorandfrancis.com Copper-based catalysts, including cuprous oxide (Cu₂O) and copper ferrite (B1171679) (CuFe₅O₈), have shown remarkable efficiency. mdpi.comnih.gov A CuFe₅O₈ catalyst, synthesized via co-precipitation, achieved nearly 100% conversion of 4-nitrophenol in less than nine minutes. mdpi.com The mechanism on these metal surfaces is believed to involve the adsorption of both the borohydride and nitrophenolate ions onto the catalyst surface, facilitating the reduction. nih.govacs.org

Table 2: Examples of Chemical Reduction Systems for 4-Nitrophenol

| Catalyst | Reducing Agent | Key Findings | Reference |

|---|---|---|---|

| Cu₂O Nanocatalyst | NaBH₄ | Remarkable rate of catalysis with a high activity parameter. | nih.gov |

| CuFe₅O₈ | NaBH₄ | ~100% conversion in under 9 minutes; catalyst is reusable. | mdpi.com |

| PdNPs on Graphene Oxide | NaBH₄ | Successful heterogeneous catalyst with good conversion ability. | rasayanjournal.co.in |

| Gold Nanoparticles | NaBH₄ | Gold shows great selectivity and activity for nitroarene hydrogenation. | frontiersin.org |

Amination of Phenolic Precursors (e.g., Hydroquinone)

An alternative synthetic route to 4-aminophenol is the direct amination of hydroquinone (B1673460). digitellinc.comgoogle.com This approach is attractive from a green chemistry perspective, especially since hydroquinone can be derived from phenol (B47542), a major product of lignin (B12514952) depolymerization. digitellinc.com The process typically involves reacting hydroquinone with an aminating agent, such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297), at elevated temperatures. digitellinc.comresearchgate.netgoogle.com

However, this route faces challenges, as the amination step can be slow and unselective, requiring high temperatures that may lead to the degradation of the 4-aminophenol product. digitellinc.com To overcome these issues, researchers have explored a one-pot synthesis where amination and a subsequent acetylation to paracetamol occur simultaneously. digitellinc.com In this strategy, the acetylating agent "shields" the newly formed 4-aminophenol from engaging in further undesirable side reactions. digitellinc.com A direct synthesis of paracetamol from hydroquinone has been developed using ammonium acetate in acetic acid at high temperatures without a metal catalyst, achieving high yield and selectivity. researchgate.net

Electrochemical and Rearrangement Pathways (e.g., from Nitrobenzene)

The electrochemical reduction of nitrobenzene in an acidic medium is a well-established method for producing 4-aminophenol. chemicalbook.comresearchgate.netcore.ac.uk This process avoids the direct handling of 4-nitrophenol and can be a single-step reaction. chemicalbook.com The key to this synthesis is the formation of an intermediate, phenylhydroxylamine, through a four-electron reduction at the cathode. core.ac.uk This intermediate then undergoes a chemical rearrangement in the acidic electrolyte, known as the Bamberger rearrangement, to form the final product, 4-aminophenol. unive.it

A significant challenge in this process is preventing the further reduction of phenylhydroxylamine to aniline (B41778), which is a common side product. chemicalbook.comcore.ac.uk The choice of cathode material is critical for selectivity. researchgate.netcore.ac.uk Materials like amalgamated copper and various forms of carbon have been extensively studied. researchgate.netcore.ac.uk It has been suggested that carbon electrodes may be a better choice than copper to suppress the formation of aniline, as hydrogen evolution occurs at more negative potentials on carbon, disfavoring the competing reduction pathway. core.ac.uk Studies have achieved yields of over 75% for 4-aminophenol using this method. researchgate.net A process using a graphite (B72142) cathode in a sulfuric acid solution reported a yield of 82-85%. google.com

Green Chemistry Principles and Sustainable Synthesis of 4-Aminophenol

The traditional synthesis of 4-aminophenol, often starting with the nitration of benzene (B151609), is associated with significant environmental drawbacks, including the use of petrochemical feedstocks and the generation of substantial acid and salt waste. digitellinc.com This has spurred significant interest in developing more sustainable and greener synthetic routes. rsc.org

Key principles of green chemistry are being applied to the synthesis of 4-aminophenol in several ways:

Alternative Feedstocks: Using renewable starting materials is a primary goal. Hydroquinone, which can be obtained from the depolymerization of lignin, presents a promising bio-based alternative to benzene. digitellinc.com

Safer Reagents and Reaction Conditions: Catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or ammonium formate (B1220265) instead of high-pressure hydrogen gas, mitigates safety concerns. rsc.org Electrochemical methods also offer a greener path by replacing toxic chemical reducing agents. researchgate.net

Atom Economy and Waste Reduction: Direct amination of hydroquinone and one-pot syntheses that combine amination and acetylation improve atom economy and reduce waste from intermediate purification steps. digitellinc.comresearchgate.net The electrochemical synthesis of 4-aminophenol from nitrobenzene is a single-step process that can be highly efficient, minimizing byproducts. chemicalbook.com

Catalyst Development: There is a strong focus on creating highly efficient, stable, and reusable catalysts. This includes the use of non-precious metal catalysts, such as those based on copper or iron, which are more abundant and less costly than noble metals. scispace.comlongdom.org The synthesis of catalysts using green methods, for example, using plant extracts, is also an area of active research. longdom.org

Benign Solvents: Many modern methods aim to use water as the reaction solvent, which is environmentally benign and cost-effective. frontiersin.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering rapid, efficient, and clean reaction pathways. acs.org This technique utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity. rsc.org The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction. acs.org

In the context of 4-aminophenol, microwave assistance has been notably applied in the synthesis of its derivatives, such as Schiff bases. acs.org These reactions, often conducted under solvent-free conditions, benefit from the efficient and uniform heating provided by microwaves, leading to shorter reaction times and cleaner product formation. acs.orgorientjchem.org

Furthermore, microwave radiation is employed in the preparation of nanocatalysts used in the reduction of 4-nitrophenol to 4-aminophenol. For instance, a Pt/SnO₂ catalyst synthesized via a microwave-assisted method demonstrated high efficiency in this reduction. researchgate.net The microwave approach allows for the controlled formation of platinum particles on the tin oxide support, resulting in a mesoporous catalyst with excellent reusability. researchgate.net Similarly, silver, gold, platinum, and palladium nanoparticles supported on carbon microspheres have been synthesized using microwave assistance, with the resulting materials showing high catalytic activity for the reduction of 4-nitrophenol. orientjchem.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes | Hours |

| Energy Consumption | Lower | Higher |

| Heating | Uniform, internal | Conduction, convection |

| Yield | Often higher | Variable |

| Purity | Generally higher | May require extensive purification |

| Environmental Impact | Reduced solvent use, less waste | Can generate significant waste |

Solvent-Free and Mechanochemical Approaches

The elimination of volatile organic solvents is a cornerstone of green chemistry, and solvent-free synthesis represents a significant step towards this goal. Mechanochemistry, which involves initiating reactions by grinding solid reactants together, is a particularly effective solvent-free method. core.ac.uk This technique can lead to shorter reaction times, reduced energy consumption, and the formation of fewer byproducts. nih.gov

A prime example of a mechanochemical approach is the solvent-free synthesis of acetaminophen (B1664979) (paracetamol) from 4-aminophenol and acetic anhydride (B1165640). mdpi.com By simply grinding the two solid reactants in a mortar and pestle, acetaminophen can be produced in high yields without the need for any solvent or catalyst. mdpi.com This process is not only environmentally friendly but also eliminates the need for specialized, corrosion-resistant reactors often required in solvent-based methods. mdpi.com

Mechanochemical methods have also been successfully applied to the synthesis of more complex derivatives, such as terephthalylidene-bis-(4-aminophenol), demonstrating the versatility of this approach. Current time information in Bangalore, IN. Furthermore, the mechanochemical hydrogenation of 4-nitrophenol in a ball mill reactor has shown superior yields and a significantly lower process mass intensity compared to traditional stirred tank hydrogenations. core.ac.uk

Liquid-assisted grinding (LAG) is a variation of mechanochemistry where a small amount of liquid is added to facilitate the reaction. In the hydrogenation of 4-nitrophenol, the addition of polar protic solvents as LAG agents was found to significantly reduce the formation of side products and increase the selectivity towards 4-aminophenol. core.ac.uk

Process Optimization for Atom Economy and Waste Reduction

A key goal in modern chemical synthesis is the optimization of processes to maximize atom economy and minimize waste. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. Processes with high atom economy are more efficient and generate less waste.

One of the most significant metrics for evaluating the environmental impact of a chemical process is the Process Mass Intensity (PMI). PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a greener and more efficient process. The mechanochemical synthesis of paracetamol, for instance, has been shown to decrease the PMI by 5 to 20-fold compared to traditional methods, primarily by reducing solvent usage. core.ac.uk

Continuous flow processing is another strategy for optimizing pharmaceutical synthesis. This approach involves continuously feeding reactants into a reactor where the reaction occurs, and the product is continuously removed. This method offers better control over reaction parameters, improved safety, and can lead to higher yields and purity. eeer.org The optimization of a two-step continuous flow process for producing paracetamol from 4-nitrophenol, involving a hydrogenation step to form 4-aminophenol followed by amidation, has been successfully demonstrated. eeer.org Automated optimization of these flow processes can rapidly identify the best reaction conditions, leading to reduced waste and a greener synthesis. eeer.org

Synthesis of Advanced 4-Aminophenol Derivatives and Analogues

The versatile structure of 4-aminophenol allows for its modification into a wide array of derivatives with diverse applications. The synthesis of these advanced derivatives often involves strategic chemical transformations that introduce new functional groups and create complex molecular architectures.

Schiff Base Derivatization and Formation

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. orientjchem.org 4-Aminophenol is a common starting material for the synthesis of a variety of Schiff bases due to the reactivity of its primary amino group. nih.govmdpi.com

The synthesis of 4-aminophenol Schiff bases is often straightforward, involving the refluxing of 4-aminophenol with a suitable aldehyde in a solvent such as ethanol. orientjchem.org The resulting Schiff bases can be readily purified by recrystallization. orientjchem.org These compounds are of significant interest due to their wide range of biological activities and applications as chelating agents. nih.gov The presence of the hydroxyl group on the phenol ring, in proximity to the imine group, can facilitate the formation of stable metal complexes. nih.gov

Microwave-assisted synthesis has also been effectively used to produce 4-aminophenol Schiff bases, often providing higher yields and shorter reaction times compared to conventional heating methods. bibliotekanauki.pl

Table 2: Examples of Synthesized 4-Aminophenol Schiff Bases

| Schiff Base Name | Aldehyde Reactant | Reference |

|---|---|---|

| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | 5-chlorosalicylaldehyde | nih.govmdpi.com |

| 4-((4-(dimethylamino)benzylidene)amino)phenol | 4-(dimethylamino)benzaldehyde | nih.govmdpi.com |

| 4-((3-nitrobenzylidene)amino)phenol | 3-nitrobenzaldehyde | nih.govmdpi.com |

| 4-((thiophen-2-ylmethylene)amino)phenol | Thiophene-2-carboxaldehyde | nih.govmdpi.com |

| 4-(((E)-3-phenylallylidene)amino)phenol | Cinnamaldehyde | nih.govmdpi.com |

Metal-Organic Framework (MOF) Synthesis utilizing 4-Aminophenol Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. eeer.orgeeer.org Their high surface area, tunable pore sizes, and functionalizable nature make them promising materials for applications in gas storage, catalysis, and sensing. eeer.orgeeer.org

While 4-aminophenol itself is not typically a primary ligand in MOF synthesis, its derivatives, particularly those containing carboxylate groups, can be used as organic linkers. For example, amino-functionalized dicarboxylate ligands have been used to synthesize novel MOFs with d¹⁰ metal ions like cadmium and zinc. frontiersin.org The amino group within these ligands can introduce specific functionalities and properties to the resulting MOF.

More directly related, MOFs are widely used as catalysts in the reduction of 4-nitrophenol to 4-aminophenol. researchgate.net The porous structure and high surface area of MOFs provide an ideal environment for the catalytic reaction to occur. MOFs based on various metal ions such as cobalt, chromium, and silver have been shown to be effective and reusable catalysts for this transformation. researchgate.net The catalytic activity is often attributed to the metal nodes acting as active sites for the reaction. researchgate.net

Other Functionalized Derivatives and Their Synthetic Routes

Beyond Schiff bases, a variety of other functionalized derivatives of 4-aminophenol have been synthesized, often with the goal of developing new pharmaceutical agents. For example, new para-aminophenol derivatives containing fragments of acetic acid, saturated fatty acids, and monoethanolamine have been synthesized as potential analogues of paracetamol with potentially improved safety profiles. nih.gov

The synthesis of meta-aminophenol derivatives, which are also important structural motifs, can be achieved through various catalytic cascade reactions. For instance, a copper-catalyzed reaction involving the nih.govCurrent time information in Bangalore, IN.-rearrangement of N-alkoxyanilines followed by an oxa-Michael addition has been developed to produce functionalized meta-aminophenol derivatives. mdpi.com

Furthermore, N-arylamides, a class of compounds that includes the well-known analgesic acetaminophen, can be synthesized in an atom-economical manner using isopropenyl esters and heterogeneous acid catalysts. This method has been applied to the multigram-scale synthesis of acetaminophen from 4-aminophenol with excellent yields and a favorable Process Mass Intensity. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 4-Aminophenol |

| 4-Aminophenol hydrochloride |

| 4-Nitrophenol |

| Acetic anhydride |

| Acetaminophen (Paracetamol) |

| Acetyl chloride |

| N-acetyl-p-benzoquinoneimine |

| N-alkoxyanilines |

| 4-amino-salicylic acid |

| 2-amino-benzthiazole |

| 4-aminophenol Schiff bases |

| N-arylamides |

| Benzaldehyde |

| 1-4-benzene dicarboxylic acid (BDC) |

| 2,5-bis(p-carbonylphenyl)-1-aminobenzene (H₂BCPAB) |

| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol |

| 4-chlorobenzaldehyde |

| 2-chlorobenzaldehyde |

| Cinnamaldehyde |

| 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene) (H₂BDAB) |

| 4-((4-(dimethylamino)benzylidene)amino)phenol |

| 4-(dimethylamino)benzaldehyde |

| Isopropenyl esters |

| N-methyl-p-aminophenol sulphate (Metol) |

| Monoethanolamine |

| 4-((3-nitrobenzylidene)amino)phenol |

| 3-nitrobenzaldehyde |

| 4-(((E)-3-phenylallylidene)amino)phenol |

| Salicylaldehyde |

| Terephthalaldehyde |

| Terephthalylidene-bis-(4-aminophenol) |

| Thiophene-2-carboxaldehyde |

| 4-((thiophen-2-ylmethylene)amino)phenol |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions of the Amino and Hydroxyl Moieties

The chemical character of 4-aminophenol (B1666318) is defined by its amphoteric nature, possessing both a weakly basic amino group and a weakly acidic hydroxyl group. chemcess.comquora.com This duality allows it to react with both acids and bases. chemcess.com The reactivity of these moieties is highly dependent on the reaction conditions, particularly the pH. researchgate.net

Nucleophilic Character : Both the nitrogen atom of the amino group and the oxygen atom of thehydroxyl group have lone pairs of electrons, making them nucleophilic. In neutral or slightly acidic conditions, the amino group is generally the more potent nucleophile. researchgate.netreddit.comstackexchange.com This preferential reactivity is central to many synthetic applications, such as N-acetylation. chegg.comquora.com

Influence of pH :

In acidic solutions , the amino group is protonated to form an ammonium (B1175870) cation (-NH₃⁺). quora.commdpi.com This protonation deactivates the nitrogen as a nucleophile. researchgate.net

In alkaline media , the hydroxyl group is deprotonated to form a phenoxide anion (-O⁻). The phenoxide ion is a significantly stronger nucleophile than the neutral hydroxyl group, enabling reactions like O-alkylation. researchgate.net

Electrophilic Substitution on the Benzene (B151609) Ring : The amino and hydroxyl groups are both activating substituents, meaning they donate electron density into the benzene ring, making it more susceptible to electrophilic attack. thestudentroom.co.uk This increased nucleophilicity of the ring allows for substitution reactions.

Mechanisms of N-Acetylation to Paracetamol

The most prominent reaction of 4-aminophenol is its N-acetylation to produce N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol. wikipedia.org This transformation is a cornerstone of the pharmaceutical industry. researchgate.net The reaction typically involves treating 4-aminophenol with acetic anhydride (B1165640). wikipedia.orguwaterloo.ca

The fundamental mechanism is a nucleophilic acyl substitution. thestudentroom.co.uk The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate (B1210297) ion as a leaving group and forming the stable amide bond of paracetamol. The by-product of this reaction is acetic acid. uwaterloo.ca

The acetylation of 4-aminophenol can proceed through both non-catalytic and catalytic routes.

Non-Catalytic Pathway : This is the most straightforward method, often employed in laboratory syntheses. It involves heating a mixture of 4-aminophenol and acetic anhydride, sometimes in an aqueous medium. uwaterloo.carsc.org The reaction proceeds readily due to the inherent nucleophilicity of the amino group and the high reactivity of acetic anhydride.

Catalytic Pathway : While not always necessary, catalysts can be used to enhance the reaction rate or allow for milder conditions.

Acid Catalysis : Acids such as phosphoric acid can be used to catalyze the reaction. researchgate.net The acid protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group.

Base Catalysis : Bases like pyridine (B92270) can also be employed. aber.ac.ukacs.org Pyridine can act as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is then more readily attacked by the 4-aminophenol.

The efficiency and selectivity of paracetamol synthesis are highly dependent on several reaction parameters. The primary challenge is to achieve chemoselective N-acetylation without significant O-acetylation of the hydroxyl group.

Chemoselectivity : The preference for N-acetylation over O-acetylation stems from the greater nucleophilicity of the amino group compared to the hydroxyl group in neutral or slightly acidic conditions. reddit.comstackexchange.com While O-acetylation can occur, the resulting ester is generally less stable than the amide product, and under thermodynamic control, the N-acetylated product (paracetamol) is favored. stackexchange.com Using an excess of acetic anhydride can lead to the formation of the diacetylated derivative. rsc.org

Temperature : Temperature has a significant effect on the reaction rate. Studies have shown that increasing the temperature generally increases the rate of reaction and the conversion of 4-aminophenol. researchgate.netscispace.com For instance, one kinetic study identified an optimal temperature of 108 °C for the reaction in an atmospheric reactor. scispace.com

Reactant Mole Ratio : The stoichiometry of the reactants is crucial. Using a slight excess of acetic anhydride can help drive the reaction to completion. A study found that a 4-aminophenol to acetic anhydride mole ratio of 1:1.5 was optimal. researchgate.netscispace.com

Agitation Speed : In industrial settings, proper mixing is important for ensuring homogeneity and maximizing contact between reactants. An optimal agitation speed of 350 RPM was identified in a specific kinetic study. researchgate.netscispace.com

The following table summarizes the optimal reaction conditions found in a kinetic study for the synthesis of paracetamol from 4-aminophenol and acetic anhydride. researchgate.netscispace.com

| Parameter | Optimal Value | Resulting Reaction Rate Constant |

| Temperature | 108 °C | 1.95 L mol⁻¹ min⁻¹ |

| Reactant Mole Ratio (PAF:AA) | 1:1.5 | |

| Agitation Speed | 350 RPM |

Diazotization Reactions and Subsequent Azo Compound Formation

The aromatic amino group of 4-aminophenol can be converted into a diazonium salt through a process called diazotization. chemcess.com This reaction involves treating an acidic solution of 4-aminophenol hydrochloride with a cold solution of sodium nitrite (B80452) (NaNO₂). doubtnut.comcuhk.edu.hk The reaction must be carried out at low temperatures (typically 0–5 °C) because the resulting diazonium salt is unstable at higher temperatures. doubtnut.com

The 4-hydroxybenzenediazonium (B98636) ion formed is an electrophile and can subsequently react with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), in a reaction known as azo coupling. doubtnut.comcuhk.edu.hk This coupling reaction typically occurs at the para-position of the coupling agent. The product of this two-step process is an azo compound, characterized by the -N=N- functional group, which often forms a stable, colored dye. doubtnut.comscialert.net For example, coupling the diazonium salt of 4-aminophenol with phenol produces a yellow azo dye. doubtnut.com

Protonation Equilibria and Salt Formation Dynamics

4-Aminophenol is an ampholyte, meaning it can act as both a weak acid and a weak base. chemcess.com This behavior is characterized by two dissociation constants, pKₐ₁ and pKₐ₂.

pKₐ₁ : This value corresponds to the protonation of the amino group. The measured pKₐ for the equilibrium involving the protonated amino group (-NH₃⁺) is approximately 5.48. wikipedia.orgnih.gov

pKₐ₂ : This value corresponds to the deprotonation of the phenolic hydroxyl group (-OH). The measured pKₐ for this equilibrium is approximately 10.30. chemcess.comwikipedia.org

The state of protonation is dependent on the pH of the solution: quora.com

In a strongly acidic medium (pH < pKₐ₁), the amino group is protonated, and the molecule exists as the 4-hydroxyanilinium cation (HO-C₆H₄-NH₃⁺). This is the predominant form in this compound. mdpi.com

In a neutral or weakly acidic/basic medium (pKₐ₁ < pH < pKₐ₂), the molecule exists predominantly in its neutral form (HO-C₆H₄-NH₂).

In a strongly basic medium (pH > pKₐ₂), the hydroxyl group is deprotonated, and the molecule exists as the 4-aminophenolate anion (⁻O-C₆H₄-NH₂).

Due to its basic amino group and acidic hydroxyl group, 4-aminophenol readily forms salts with various inorganic and organic acids. chemcess.comnih.gov The hydrochloride salt is a common form, presenting as prisms that decompose at 306°C. chemcess.com Other examples include the hydrosulfate, oxalate, and acetate salts. chemcess.com

Intramolecular Rearrangements and Functional Group Migrations

While 4-aminophenol itself is a stable molecule, it is a key product of an important intramolecular rearrangement reaction. The Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.org This reaction is a significant industrial route for the synthesis of 4-aminophenol from nitrobenzene (B124822), which is first partially hydrogenated to phenylhydroxylamine. wikipedia.orgyoutube.com

Furthermore, studies on hydrated clusters of 4-aminophenol have revealed the potential for intramolecular rearrangements within the ionized form. In the 4-aminophenol(H₂O)₁⁺ cluster, a rearrangement from an O-H···OH₂ hydrogen-bonded structure to a more stable N-H···OH₂ arrangement has been observed. aip.org This indicates a migration of the water molecule from the hydroxyl group to the amino group within the ionic cluster, a process that occurs when sufficient excess energy is provided. aip.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation and quantification of 4-Aminophenol (B1666318) hydrochloride from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and its variations stand out as the most powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is essential for the accurate analysis of 4-Aminophenol hydrochloride. This involves the careful selection of stationary phases, mobile phases, and detection parameters to achieve optimal separation and sensitivity.

Reverse-phase (RP) HPLC is a widely adopted technique for the analysis of this compound. A typical RP-HPLC method utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. For instance, this compound can be analyzed using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility sielc.com.

Mixed-mode chromatography offers enhanced selectivity by combining two or more retention mechanisms, such as reversed-phase and ion-exchange. A Primesep 100 mixed-mode stationary phase column can be employed to separate and retain 4-Aminophenol using an isocratic mobile phase of water, acetonitrile, and a buffer like sulfuric acid, perchloric acid, or ammonium (B1175870) formate (B1220265) sielc.com. The use of an ammonium formate buffer makes the method compatible with mass spectrometry sielc.com.

Interactive Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Reverse Phase Method | Mixed-Mode Method |

| Stationary Phase | Newcrom R1 (C18) sielc.com | Primesep 100 sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Water, Acetonitrile, Sulfuric Acid / Perchloric Acid sielc.com |

| Detection (UV) | Not Specified | 275 nm sielc.com |

| Flow Rate | Not Specified | 1.0 mL/min |

| Notes | Formic acid can be used for MS compatibility. sielc.com | Ammonium formate buffer can be used for MS compatibility. sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. Methods developed for HPLC can often be transferred to UPLC systems, offering significant improvements in throughput and performance. The use of columns with 3 µm particles is available for faster UPLC applications in the analysis of this compound sielc.com.

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for the separation of highly polar compounds that are poorly retained in reverse-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer . The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase .

Given that this compound is a polar molecule, HILIC presents a viable, albeit less commonly documented, alternative for its analysis. This technique is particularly advantageous for separating polar aromatic amines. The elution order in HILIC is generally the opposite of that in RPLC, providing a complementary separation mechanism .

Other Chromatographic Approaches (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative and semi-quantitative analysis of this compound. It is often employed for monitoring reaction progress, checking the purity of a sample, and identifying compounds. For the separation of 4-aminophenol from related substances like paracetamol, a TLC method using a silica (B1680970) gel 60 F254 plate with a mobile phase consisting of chloroform, acetone, and ammonia (B1221849) has been described.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Various spectroscopic data are available for this compound, providing a comprehensive characterization of the molecule.

¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the different types of protons and their chemical environments in the molecule.

¹³C NMR Spectroscopy : The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the number of non-equivalent carbons and their electronic environments.

Infrared (IR) Spectroscopy : Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the O-H, N-H, C-N, and C-O stretching vibrations, as well as aromatic C-H and C=C bonds.

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. 4-Aminophenol exhibits absorption maxima that can be used for its quantification.

Mass Spectrometry (MS) : Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in the confirmation of the molecular formula.

Interactive Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings / Data |

| ¹H NMR | Provides signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. |

| ¹³C NMR | Shows signals for the different carbon atoms in the benzene (B151609) ring and those attached to the amino and hydroxyl groups. |

| FT-IR | Characteristic peaks for O-H, N-H, aromatic C-H, C=C, C-N, and C-O functional groups. |

| UV-Vis | Absorption maxima are useful for detection in chromatographic methods. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the structure. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations and structural features of this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Analysis of the compound using a KBr wafer technique reveals distinct peaks that confirm its structure. nih.gov Key vibrational modes include N-H, O-H, C-N, and C-O stretching, as well as aromatic C-H and C=C vibrations. The protonation of the amino group in the hydrochloride salt influences the position and appearance of the N-H stretching and bending bands compared to the free base, 4-aminophenol.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. The FT-Raman spectrum of 4-aminophenol provides data on the molecule's vibrational modes. nih.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the aromatic ring system. The combination of FT-IR and Raman data allows for a comprehensive vibrational assignment and a detailed understanding of the molecular structure. researchgate.net

Interactive Table: Key Vibrational Spectroscopy Data for 4-Aminophenol

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) |

|---|---|---|

| FT-IR | 3200-3400 | O-H, N-H stretching |

| FT-IR | 3000-3100 | Aromatic C-H stretching |

| FT-IR | 1600-1650 | N-H bending |

| FT-IR | 1450-1600 | Aromatic C=C stretching |

| FT-IR | 1200-1300 | C-O, C-N stretching |

Note: Specific peak positions can vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Analysis: The ¹H NMR spectrum of 4-aminophenol displays characteristic signals for the aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. rsc.orgchemicalbook.com In the hydrochloride salt, the amino group is protonated to -NH₃⁺, which significantly affects the chemical shift and coupling patterns of the adjacent aromatic protons. The aromatic region typically shows a pattern corresponding to a 1,4-disubstituted benzene ring. For 4-aminophenol in DMSO, aromatic proton signals appear as doublets around 6.42–6.50 ppm. rsc.org The protons of the NH₂ and OH groups appear as singlets at 4.38 ppm and 8.37 ppm, respectively. rsc.org

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 4-aminophenol in DMSO, characteristic peaks are observed at approximately 168.09, 153.70, 131.82, and 113.18 ppm. rsc.org In the hydrochloride salt, the chemical shifts of the carbon atoms, particularly the one bonded to the amino group, are influenced by the positive charge. Spectral data for the hydrochloride form is available and helps confirm the compound's identity. nih.gov

Interactive Table: NMR Spectroscopic Data for 4-Aminophenol

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | DMSO | 8.37 | Singlet | -OH | rsc.org |

| ¹H | DMSO | 6.48–6.50 | Doublet | Ar-H | rsc.org |

| ¹H | DMSO | 6.42–6.44 | Doublet | Ar-H | rsc.org |

| ¹H | DMSO | 4.38 | Singlet | -NH₂ | rsc.org |

| ¹³C | DMSO | 168.09 | - | Ar-C-OH | rsc.org |

| ¹³C | DMSO | 153.70 | - | Ar-C-NH₂ | rsc.org |

| ¹³C | DMSO | 131.82 | - | Ar-CH | rsc.org |

Note: Data presented is for 4-aminophenol (free base). Chemical shifts for the hydrochloride salt will differ due to protonation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Detection Methods

UV-Vis spectrophotometry is widely used for the quantitative analysis of 4-aminophenol due to its chromophoric nature, which arises from the phenolic ring and amino group. The UV-Vis spectrum of 4-aminophenol is characterized by distinct absorption maxima (λmax). In an acidic mobile phase (pH ≤ 3), absorption maxima are observed at 194 nm, 218 nm, and 272 nm. sielc.comsielc.com These absorption bands are utilized in various detection methods.

Flow Injection Analysis (FIA) coupled with spectrophotometric detection provides a rapid, sensitive, and automated method for quantifying 4-aminophenol, particularly as an impurity in pharmaceutical products like paracetamol. nih.gov In this technique, a solution containing 4-aminophenol is injected into a carrier stream. It then merges with a reagent, such as alkaline sodium nitroprusside, to form a colored derivative. nih.gov This colored product, a specific blue derivative, is then detected spectrophotometrically at a wavelength of maximum absorbance, which is 710 nm. nih.gov The method is highly sensitive and has been validated with a linearity down to 0.01 µg/mL. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that significantly enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, allowing for ultra-sensitive detection. youtube.com For 4-aminophenol, SERS has been successfully developed and validated for its quantification in complex matrices like pharmaceutical formulations. nih.govresearchgate.net The method typically uses silver nanoparticles as the SERS substrate. nih.gov The enhancement of the Raman signal allows for the detection of 4-aminophenol at very low concentrations, in the range of 3 to 15 µg/mL. nih.gov The SERS mechanism involves both electromagnetic enhancement from localized surface plasmon resonances on the nanoparticles and a chemical enhancement from charge-transfer interactions between the analyte and the metal surface. youtube.comrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of atoms within a material. Studies involving 4-aminophenol have utilized XPS to investigate its interaction with other materials. For instance, the C 1s and N 1s core level spectra of 4-aminophenol have been analyzed before and after reactions. researchgate.net Changes in the binding energies and peak shapes in the C 1s and N 1s spectra provide direct evidence of chemical reactions occurring at the amino or phenol (B47542) functional groups, confirming their involvement in surface interactions. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques in Compound Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound provides a distinct molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint. massbank.eu Electron ionization (EI) mass spectrometry of 4-aminophenol shows intense peaks at m/z 109 (the molecular ion), 80, and 52. nih.gov

Hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are particularly useful for analyzing 4-aminophenol in complex mixtures. HPLC can separate 4-aminophenol from other components, and the subsequent MS analysis provides definitive identification and quantification. sielc.com For MS compatibility, mobile phases using buffers like ammonium formate or formic acid are employed. sielc.com Electrospray ionization (ESI) is a common ionization source used in such LC-MS applications. sielc.com

X-ray Diffraction Techniques for Crystalline Architecture

X-ray diffraction (XRD) is a primary technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable information on the crystal structure, phase, and purity of a material.

Single-Crystal X-ray Diffraction Analysis for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound. This technique involves directing an X-ray beam onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these spots, the precise arrangement of atoms in the crystal lattice, including bond lengths and angles, can be determined.

While the principles of SCXRD are well-established for structural elucidation, specific, publicly available single-crystal X-ray diffraction data, including detailed unit cell parameters and atomic coordinates for this compound, is not found in surveyed crystallographic databases. For the parent compound, 4-Aminophenol, the crystal structure is known to be orthorhombic researchgate.netwikipedia.org.

Crystallographic Data Analysis and Space Group Identification

The analysis of diffraction data, whether from single-crystal or powder methods, allows for the determination of key crystallographic parameters. The fundamental properties of a crystal's symmetry are described by its space group. The space group defines the symmetry operations (like rotations, reflections, and inversions) that can be applied to the crystal lattice, leaving it unchanged.

The dimensions of the repeating unit of the crystal lattice, known as the unit cell, are defined by the lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the space group, are critical for fully characterizing the crystalline architecture of a compound. As with the single-crystal data, specific, published crystallographic data detailing the space group and unit cell parameters for this compound could not be identified in the searched literature.

Validation and Performance Evaluation of Analytical Methods

The quantification of 4-Aminophenol, often as an impurity in pharmaceutical formulations, requires the use of thoroughly validated analytical methods to ensure reliable and accurate results. researchgate.net Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and involves assessing various performance parameters. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the determination of 4-Aminophenol. wikipedia.orgnih.gov One validated HPLC method utilized a C18 column with a mobile phase gradient of a phosphate (B84403) buffer and acetonitrile, with detection at 245 nm. wikipedia.org The validation of this method demonstrated its specificity, linearity, accuracy, and precision for quantifying 4-Aminophenol. wikipedia.org

Another advanced method developed and validated for the quantification of 4-Aminophenol is Surface-Enhanced Raman Scattering (SERS). medkoo.com This technique offers high sensitivity and was successfully validated for determining 4-Aminophenol in a pharmaceutical formulation, even in the presence of the active ingredient, paracetamol. medkoo.com The validation process for the SERS method also included assessing linearity, precision, and accuracy using an approach based on tolerance intervals and accuracy profiles. medkoo.com

The performance characteristics from these validation studies are crucial for establishing the reliability of the analytical procedures.

Table 1: HPLC Method Validation Parameters for 4-Aminophenol Quantification Data synthesized from a representative study wikipedia.org

| Performance Characteristic | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | < 2.0% |

| Limit of Detection (LOD) | Specific values are method-dependent but established. |

| Limit of Quantification (LOQ) | Specific values are method-dependent but established. |

Table 2: SERS Method Validation Parameters for 4-Aminophenol Quantification Data synthesized from a representative study medkoo.com

| Performance Characteristic | Result |

| Calibration Model | Standard Addition Method |

| Validated Range | 3 to 15 µg/mL |

| Accuracy Profile | Within acceptance limits |

| Precision (Inter-day, %RSD) | Demonstrated acceptable reproducibility across different days and nanoparticle batches. |

| Specificity | Confirmed in the presence of pharmaceutical matrix components. |

These rigorous validation processes ensure that the analytical methods are suitable for their intended purpose, providing confidence in the quality and purity assessment of products containing 4-Aminophenol. researchgate.netmedkoo.com

Environmental Research on the Fate and Remediation of 4 Aminophenol

Environmental Occurrence and Pollutant Significance

4-Aminophenol (B1666318), a compound with broad industrial applications, is recognized as a significant environmental pollutant due to its toxicity. It is used in the manufacturing of pharmaceuticals, dyes, and pigments, and also finds use as a developer in black-and-white film processing chemicalbook.com. Its presence in the environment can result from industrial effluents and the degradation of products like paracetamol researchgate.netnih.gov.

The compound is considered hazardous to both human health and aquatic ecosystems chemicalbook.comapolloscientific.co.uk. It can cause irritation to the skin, eyes, and respiratory system chemicalbook.com. Environmentally, 4-aminophenol is classified as very toxic to aquatic life, with the potential for long-lasting effects apolloscientific.co.ukharpercollege.edu. Its ecotoxicity is a primary concern, necessitating effective remediation strategies to mitigate its impact on the environment rsc.org. Regulatory bodies have established limits for exposure in occupational settings to minimize its toxicological effects chemicalbook.com.

Biodegradation Studies of 4-Aminophenol

Biodegradation presents an environmentally friendly approach to breaking down aromatic compounds like 4-aminophenol into less harmful substances researchgate.netknu.ac.kr. This process relies on the metabolic capabilities of various microorganisms to utilize the compound as a source of carbon and energy.

Several bacterial strains have been identified for their ability to degrade 4-aminophenol. One notable example is Pseudomonas sp. strain ST-4, which can utilize 4-aminophenol as a growth substrate researchgate.netresearchgate.net. This strain has been shown to achieve up to 84% degradation of 4-aminophenol in broth cultures researchgate.netresearchgate.net. Research has indicated that inducing the cells with 4-aminophenol enhances the degradation rate compared to uninduced cells researchgate.netresearchgate.net.

Another bacterium, Burkholderia sp. strain AK-5, also utilizes 4-aminophenol as its sole source of carbon, nitrogen, and energy nih.gov. The metabolic pathway in this strain involves the conversion of 4-aminophenol to 1,2,4-trihydroxybenzene through the intermediate 1,4-benzenediol. The aromatic ring of 1,2,4-trihydroxybenzene is then cleaved by the enzyme 1,2,4-trihydroxybenzene 1,2-dioxygenase to form maleylacetic acid nih.gov. This pathway is distinct from the degradation pathways of other aniline (B41778) compounds nih.gov.

The efficiency of biodegradation by Pseudomonas sp. ST-4 is influenced by environmental conditions. Optimal degradation has been observed at a pH of 8, a temperature of 30°C, and a glucose concentration of 15 mM over 72 hours researchgate.netknu.ac.kr.

| Parameter | Optimal Value | Incubation Time (hours) |

|---|---|---|

| pH | 8 | 72 |

| Temperature (°C) | 30 | 72 |

| Glucose Concentration (mM) | 15 | 72 |

Enzymes play a crucial role in the breakdown of 4-aminophenol. For instance, the oxidation of p-aminophenol can be catalyzed by horseradish peroxidase nih.gov. This process involves the formation of the p-aminophenoxy free radical, which is a one-electron oxidation product nih.gov. Similarly, the hydroperoxidase activity of prostaglandin (B15479496) synthase can also catalyze this oxidation nih.gov.

In a study involving Serratia marcescens AB 90027, an extracellular enzyme was found to catalyze the degradation of 4-aminophenol in the presence of hydrogen peroxide bohrium.comresearchgate.nethep.com.cn. The proposed degradation pathway begins with the conversion of 4-aminophenol to benzoquinone and ammonia (B1221849). This is followed by the cleavage of the benzene (B151609) ring to form organic acids such as maleic acid, fumaric acid, and oxalic acid, which are ultimately mineralized to carbon dioxide and water bohrium.comresearchgate.nethep.com.cn.

The genetic basis for the biodegradation of aromatic compounds, including 4-aminophenol, is often encoded on plasmids within bacteria. In Pseudomonas putida HS12, the aminophenol (AP) catabolic operon, responsible for mineralizing nitrobenzene (B124822), contains the genes for the enzymes that convert aminophenol to pyruvate (B1213749) and acetyl coenzyme A nih.gov. This operon includes a regulatory gene, nbzR, and nine structural genes (nbzJCaCbDGFEIH) that encode the catabolic enzymes nih.gov.

Studies on Pseudomonas sp. strain ST-4 have also pointed to the involvement of plasmid-encoded genes in the degradation of 4-aminophenol researchgate.net. Experiments involving plasmid curing, where the plasmid is removed from the bacteria, resulted in the inability of the cured strains to grow on 4-aminophenol, thus confirming the role of the plasmid in the degradation process researchgate.net.

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH) wikipedia.orgspartanwatertreatment.com. These processes are particularly effective for treating non-degradable or toxic substances like 4-aminophenol wikipedia.org.

The use of hydrogen peroxide in conjunction with various catalysts is a common AOP for the degradation of 4-aminophenol. In one system, an enzyme from Serratia marcescens was used as a catalyst with hydrogen peroxide as the oxidizer bohrium.comresearchgate.nethep.com.cn. The optimal conditions for degrading a 500 mg/L solution of 4-aminophenol were found to be a temperature range of 40–60°C and a pH of 9–10 bohrium.comresearchgate.nethep.com.cn.

Heterogeneous nanostructured iron hybrid catalysts have also been employed for the degradation of p-aminophenol in the presence of hydrogen peroxide at room temperature nih.gov. A study demonstrated the complete degradation of 100 ppm of p-aminophenol within minutes using an iron catalyst concentration of 1 g/L nih.gov. Optimal conditions for one iron-based catalyst were a pH of 4 in an acetate (B1210297) buffer with 1% (v/v) H₂O₂ nih.gov.

| Catalyst System | Optimal pH | Optimal Temperature (°C) | Key Findings |

|---|---|---|---|

| Enzyme from Serratia marcescens AB 90027 | 9–10 | 40–60 | Degradation proceeds via benzoquinone to organic acids, and finally to CO₂ and H₂O. bohrium.comresearchgate.nethep.com.cn |

| Nanostructured Iron Hybrid Catalyst (FeCO₃NRs@CALB) | 4 | Room Temperature | Complete degradation of 100 ppm p-aminophenol achieved in 2 minutes. nih.gov |

Application of Nanostructured Catalysts in Degradation

The environmental remediation of 4-aminophenol (pAP) has been effectively addressed through the use of advanced nanostructured catalysts. Research has demonstrated the successful degradation of this pollutant in aqueous solutions using a heterogeneous nanostructured iron hybrid catalyst in the presence of hydrogen peroxide. nih.gov One such catalyst was synthesized by forming iron carbonate nanorods in situ on a protein network, utilizing the enzyme lipase (B570770) B from Candida antarctica (CAL-B). nih.gov

In one study, this biohybrid catalyst (FeCO₃NRs@CALB) was shown to be highly efficient. The catalytic activity was evaluated under various operating conditions, including pH and hydrogen peroxide concentration. nih.gov Optimal degradation was achieved at a pH of 4 in a 10 mM acetate buffer containing 1% (v/v) H₂O₂. Under these conditions, a complete degradation of 100 ppm of 4-aminophenol was accomplished in just 2 minutes using 1 gram of the iron catalyst per liter. nih.gov Even at a neutral pH (around 7) in distilled water, the nanocatalyst facilitated over 95% degradation of pAP within 10 minutes. nih.gov

A significant advantage of this nanostructured catalyst is its stability and reusability. The novel catalyst was recycled five times without any loss of its catalytic performance, highlighting its potential as a robust and promising alternative for the degradation of organic pollutants in wastewater. nih.gov

| Parameter | Optimal Condition | Degradation Time | Reference |

|---|---|---|---|

| pH | 4 (in sodium acetate buffer) | 2 minutes for 100 ppm solution | nih.gov |

| Hydrogen Peroxide (H₂O₂) Conc. | 1% (v/v) | ||

| Catalyst Loading | 1 g Fe/L |

Removal Technologies from Aqueous Solutions

Emulsion Liquid Membrane (ELM) Processes for Separation

Emulsion Liquid Membrane (ELM) technology has been identified as an effective method for the removal of 4-aminophenol (4AP) from aqueous solutions. nih.govnih.govbohrium.com This separation process involves a water-in-oil-in-water (w/o/w) emulsion system. In this setup, two liquid phases that are miscible, the feed and the product phases, are separated by a third immiscible liquid, which constitutes the membrane phase. The feed phase contains the 4-aminophenol to be removed, and the product phase is designed to receive the compound after it diffuses across the membrane. nih.gov

The ELM is created by emulsifying the internal product phase within the membrane phase and then dispersing this emulsion into the external feed phase. nih.gov To enhance the removal process, facilitated transport mechanisms are employed. Studies have comparatively analyzed both acid and basic type 1-facilitated transports for 4AP removal. The mechanism of separation is influenced by the relative acid/basic strength of the hydroxyl and amine groups on the 4-aminophenol molecule and the hydrogen-bonding capacity of the ionized products formed from the reaction of 4AP with the stripping agent (e.g., HCl or NaOH) in the product phase. nih.govnih.gov Research indicates that acid type 1-facilitated transport results in higher and faster removal of 4AP compared to basic type 1-facilitated transport under various experimental conditions. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of the 4-hydroxyanilinium cation. DFT methods offer a favorable balance between computational cost and accuracy for studying molecules of this size. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G* or 6-311++G(d,p), to solve the approximate Schrödinger equation. researchgate.netnih.gov

The first step in most quantum chemical studies is geometry optimization, a process that locates the minimum energy arrangement of atoms in the molecule. mdpi.combohrium.com For the 4-hydroxyanilinium cation, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to its most stable three-dimensional structure.

Upon protonation of the amino group in 4-aminophenol (B1666318) to form 4-aminophenol hydrochloride, significant changes in the molecular geometry are predicted. The geometry around the nitrogen atom changes from trigonal pyramidal to approximately tetrahedral. This alters the C-N bond length and the angles involving the newly formed N-H bonds. Computational studies on analogous compounds, such as 4-carboxyanilinium chloride, confirm that the geometry of the benzene (B151609) ring is also slightly perturbed due to the electronic changes induced by the -NH3+ group. researchgate.net

The conformational analysis of this compound is relatively straightforward due to the rigidity of the benzene ring. The primary conformational flexibility arises from the rotation of the hydroxyl (-OH) and ammonium (B1175870) (-NH3+) groups around their respective bonds to the ring. Quantum chemical calculations can map the potential energy surface associated with these rotations to identify the most stable conformer.

Table 1: Predicted Geometric Parameters for Anilinium-type Cations from DFT Calculations Note: This table presents typical data for anilinium-like structures based on computational studies. Exact values for 4-hydroxyanilinium may vary.

| Parameter | Typical Calculated Value |

|---|---|

| C-N Bond Length (Å) | ~1.47 - 1.49 |

| Average N-H Bond Length (Å) | ~1.02 - 1.04 |

| C-C-N Bond Angle (°) | ~119 - 121 |

| H-N-H Bond Angle (°) | ~108 - 111 |

DFT calculations provide detailed information about the electronic structure of this compound. The protonation of the amino group has a profound effect. The lone pair of electrons on the nitrogen atom, which acts as an electron-donating group in 4-aminophenol, is no longer available for resonance with the aromatic ring. Consequently, the ammonium group (-NH3+) acts as an electron-withdrawing group.

This electronic shift is reflected in the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net For this compound, the HOMO-LUMO gap is expected to be larger compared to its unprotonated form, suggesting greater electronic stability. researchgate.net

Time-dependent DFT (TD-DFT) is a powerful method for predicting spectroscopic properties. researchgate.net It can be used to calculate the vertical excitation energies, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. The electronic changes upon protonation are predicted to cause a hypsochromic (blue) shift in the main absorption bands compared to 4-aminophenol. Furthermore, DFT calculations can be used to predict vibrational frequencies, which aids in the assignment of experimental Infrared (IR) and Raman spectra. researchgate.netchemicalbook.com

Table 2: Calculated Electronic Properties from DFT Studies on Aminophenols Note: Values are illustrative and based on general findings for aminophenol systems. Protonation significantly alters these values.

| Property | Typical Value for 4-Aminophenol | Expected Trend for this compound |

|---|---|---|

| HOMO Energy (eV) | ~ -5.0 to -5.5 | Lower (More Negative) |

| LUMO Energy (eV) | ~ -0.5 to -1.0 | Lower (More Negative) |

| HOMO-LUMO Gap (eV) | ~ 4.0 to 4.5 | Larger |

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves generating a 3D structure of the 4-hydroxyanilinium cation and placing it into the active site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for numerous possible poses. nih.gov These simulations can identify key interactions, such as hydrogen bonds between the hydroxyl (-OH) and ammonium (-NH3+) groups of the ligand and amino acid residues in the protein's active site, as well as π-cation interactions between the aromatic ring and charged residues. nih.gov Studies on various 4-aminophenol derivatives have successfully used molecular docking to predict binding modes and rationalize biological activity. mdpi.comnih.govresearchgate.net The same methodology can be applied to this compound to explore its potential interactions with various biological targets.

Reaction Mechanism Studies and Energy Landscape Analysis

Theoretical chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the structures of any intermediates and transition states. A key application related to 4-aminophenol is the study of its acylation with acetic anhydride (B1165640) to form paracetamol. researchgate.netuwaterloo.ca

Computational studies can model this reaction to determine the activation energies for each step. This involves locating the transition state structures and calculating their energies relative to the reactants and intermediates. Such analyses can clarify the role of catalysts and predict how changes in the reactant structures or conditions would affect the reaction rate and outcome. For this compound, the ammonium group is unreactive towards acylation, meaning the reaction would not proceed at the nitrogen center under these conditions, a fact that can be readily confirmed and quantified by energy landscape analysis.

Crystal Structure Prediction and Simulation

Understanding the solid-state structure of a pharmaceutical compound is critical. While experimental techniques like X-ray diffraction determine crystal structures, computational methods for Crystal Structure Prediction (CSP) aim to predict the crystal packing from the molecular structure alone. researchgate.net

For ionic compounds like this compound, the crystal structure is governed by a complex interplay of hydrogen bonding, ionic interactions, and van der Waals forces. mdpi.comresearchgate.net The 4-hydroxyanilinium cation, with its -OH and -NH3+ groups, is a potent hydrogen bond donor, while the chloride anion is a hydrogen bond acceptor. This leads to the formation of extensive and robust hydrogen-bonding networks that define the crystal lattice. mdpi.comnih.gov

CSP methods generate a multitude of plausible crystal packing arrangements and rank them based on their calculated lattice energies. The goal is to identify the predicted structure with the lowest energy, which is expected to be the most stable and therefore the experimentally observed form. While CSP remains a challenging field, it provides valuable insights into potential polymorphs and the supramolecular organization of the solid state. researchgate.net

Advanced Theoretical Approaches (e.g., Molecular Dynamics Simulations)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. rsc.org An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion, providing a "movie" of molecular motion and interactions.

In the context of this compound, MD simulations are particularly useful for validating the results of molecular docking. nih.gov After docking the 4-hydroxyanilinium cation into a protein's active site, an MD simulation of the entire complex (protein, ligand, and surrounding solvent) can be run for a duration of nanoseconds. nih.gov This allows researchers to assess the stability of the predicted binding pose. If the key hydrogen bonds and other interactions identified in the docking study persist throughout the simulation, it lends confidence to the predicted binding mode. MD simulations also provide insights into the flexibility of the ligand and the protein active site, offering a more dynamic and realistic picture of the binding event. rsc.org

Applications in Advanced Materials Science and Chemical Technologies

Fabrication and Functionalization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of functional organic molecules like 4-aminophenol (B1666318) hydrochloride into MOF structures can impart unique properties and enhance their performance in various applications.

Structural Characterization of MOF Materials

4-Aminophenol hydrochloride has been successfully employed as a ligand in the synthesis of novel two-dimensional (2D) copper-based MOFs. In a notable study, a 2D copper p-aminophenol metal-organic framework, denoted as Cu(PAP)₂, was synthesized through a reaction between p-aminophenol hydrochloride and copper chloride. The structural integrity and properties of this MOF were extensively characterized using a suite of analytical techniques.

Powder X-ray diffraction (PXRD) analysis confirmed the crystalline nature of the Cu(PAP)₂ MOF. The experimental PXRD pattern, when compared with simulated patterns, indicated an AB stacking model for the 2D layers. rhhz.net The unit cell was determined to belong to the P21/M space group with specific lattice parameters, confirming the ordered, layered structure of the material. rhhz.net

Further characterization by Fourier-transform infrared (FTIR) spectroscopy revealed significant differences in the vibrational bands of the synthesized MOF compared to the initial this compound, indicating the coordination of the copper atoms with the organic ligand. rhhz.net Raman spectroscopy of the Cu(PAP)₂ material showed distinct peaks analogous to the D and G bands observed in 2D graphitic materials, which are attributed to defects and ordered sp² carbon structures, respectively. rhhz.net

| Analytical Technique | Observation for Cu(PAP)₂ MOF | Reference |

| Powder X-ray Diffraction (PXRD) | Crystalline structure with an AB stacking model. | rhhz.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Shift in vibrational bands confirming coordination. | rhhz.net |

| Raman Spectroscopy | Presence of D and G bands, similar to 2D graphitic materials. | rhhz.net |

Tribological Applications of MOF-Based Composites

The unique layered structure of the Cu(PAP)₂ MOF, analogous to graphite (B72142), suggests its potential for tribological applications, particularly as a lubricating additive. Research has demonstrated that when used as an additive in deionized water, the Cu(PAP)₂ composite exhibits significant friction reduction and anti-wear properties. rhhz.net

The tribological performance of Cu(PAP)₂ was evaluated using a ball-on-plate tribometer. The results showed that the deionized water-based Cu(PAP)₂ composite led to a more substantial decrease in both the friction coefficient and wear volume compared to when it was dispersed in a polyalphaolefin (PAO6) base oil. rhhz.net This enhanced performance in an aqueous medium is attributed to the ability of the 2D MOF to penetrate the interface between the friction surfaces more effectively. rhhz.net

| Lubricant Base | Friction Reduction | Anti-Wear Behavior | Reference |

| Deionized Water | Significant | Significant | rhhz.net |

| Polyalphaolefin (PAO6) | Less pronounced | Less pronounced | rhhz.net |

Role in Dye Chemistry and Development of Advanced Colorants

4-Aminophenol and its hydrochloride salt are pivotal intermediates in the synthesis of a wide range of dyes. Its chemical structure allows it to be readily diazotized and coupled with various aromatic compounds to produce a spectrum of colors. It serves as a precursor for the production of sulfur dyes, azo dyes, and acid dyes. rsc.org